

# n6-Methyladenosine-d3 chemical properties and CAS number.

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Compound of Interest

Compound Name: n6-Methyladenosine-d3

Cat. No.: B13442827

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# N6-Methyladenosine-d3: A Technical Guide for Researchers

N6-Methyladenosine-d3 (N6-m-d3A) is the deuterium-labeled form of N6-Methyladenosine (m6A), the most abundant internal modification in the messenger RNA (mRNA) of higher eukaryotes.[1][2][3] Its isotopic stability makes it an invaluable tool in biochemical and clinical research, particularly as an internal standard for highly sensitive and accurate quantification of m6A levels by mass spectrometry. This guide provides a comprehensive overview of its chemical properties, relevant experimental protocols, and the biological pathways it helps to investigate.

## **Core Chemical Properties**

The fundamental chemical and physical properties of **N6-Methyladenosine-d3** are crucial for its application in experimental settings. These properties are summarized below.



Property	Value	Reference
CAS Number	139896-43-8	[3][4]
Unlabelled CAS Number	1867-73-8	[4][5]
Molecular Formula	C11H12D3N5O4	[4]
Molecular Weight	284.29 g/mol	[4]
Accurate Mass	284.1312 u	[4]
Purity	>95% (HPLC)	[4]
SMILES	OC[C@@H]1INVALID-LINK INVALID-LINKINVALID- LINKO1	[4]
Storage Temperature	+4°C	[4]

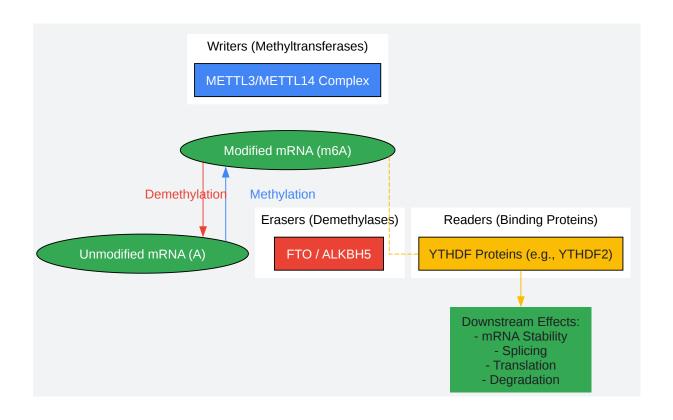
## The Epitranscriptomic Role of N6-Methyladenosine

N6-methyladenosine is a dynamic and reversible RNA modification that plays a critical role in regulating gene expression by affecting nearly every aspect of mRNA metabolism, from splicing and nuclear export to translation and decay.[6][7] This regulatory network is controlled by a coordinated interplay of proteins: "writers," "erasers," and "readers."

- Writers: These are methyltransferase complexes (e.g., METTL3 and METTL14) that install the m6A mark on specific RNA sequences.[2][6][8]
- Erasers: Demethylases, such as FTO and ALKBH5, catalyze the removal of m6A modifications, allowing the system to be dynamic.[6][8][9]
- Readers: Proteins containing specific domains (e.g., YTHDF1, YTHDF2) recognize and bind to m6A-modified sites, mediating the downstream functional consequences.[6][10] For instance, YTHDF2 is known to direct m6A-containing mRNAs towards degradation.[2]

This elegant system, often referred to as the "epitranscriptome," provides a crucial layer of post-transcriptional gene regulation.





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The m6A Writer-Eraser-Reader Dynamic.

# **Experimental Protocols and Applications**

**N6-Methyladenosine-d3** is primarily used as an internal standard in quantitative mass spectrometry-based methods to measure endogenous m6A levels. It is also essential for tracing the metabolic fate of adenosine in cellular systems.

### Quantification of m6A by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate detection and quantification of RNA modifications.[11] The use of a stable isotope-





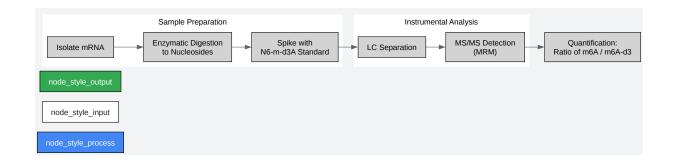


labeled internal standard like **N6-Methyladenosine-d3** is critical for correcting variations in sample preparation and instrument response.

#### Detailed Methodology:

- RNA Isolation: Isolate total RNA or enrich for mRNA from the biological sample of interest.
   Ensure high purity to avoid contamination from other nucleic acids.[11]
- RNA Digestion: Digest the purified RNA into single nucleosides using a mixture of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.
- Spiking with Internal Standard: Add a known concentration of N6-Methyladenosine-d3 to the digested nucleoside mixture.
- LC Separation: Separate the nucleosides using a liquid chromatography system, typically with a C18 reverse-phase column.
- MS/MS Detection: Analyze the eluate by tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode. Specific parent-to-daughter ion transitions are monitored for both endogenous m6A and the deuterated standard (m6A-d3).
- Quantification: The amount of endogenous m6A is calculated by comparing the peak area ratio of endogenous m6A to the known concentration of the spiked m6A-d3 standard.





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